molecular formula C22H33NO10 B14341865 1,3-Benzodioxole, 2-(2-(2-(diethylamino)ethoxy)ethyl)-2-methyl-, citrate CAS No. 100310-89-2

1,3-Benzodioxole, 2-(2-(2-(diethylamino)ethoxy)ethyl)-2-methyl-, citrate

Cat. No.: B14341865
CAS No.: 100310-89-2
M. Wt: 471.5 g/mol
InChI Key: WBJWHWWKFZWJKH-UHFFFAOYSA-N
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Description

1,3-Benzodioxole, 2-(2-(2-(diethylamino)ethoxy)ethyl)-2-methyl-, citrate is an organic compound that belongs to the class of benzodioxoles Benzodioxoles are heterocyclic compounds containing a methylenedioxy functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodioxole can be synthesized from catechol with disubstituted halomethanes . The synthesis involves the methylenation of catechols, which can be achieved using disubstituted halomethanes in the presence of a base . The reaction conditions typically include the use of aprotic polar solvents and elevated temperatures .

Industrial Production Methods

Industrial production methods for 1,3-Benzodioxole, 2-(2-(2-(diethylamino)ethoxy)ethyl)-2-methyl-, citrate are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole, 2-(2-(2-(diethylamino)ethoxy)ethyl)-2-methyl-, citrate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Benzodioxole, 2-(2-(2-(diethylamino)ethoxy)ethyl)-2-methyl-, citrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole, 2-(2-(2-(diethylamino)ethoxy)ethyl)-2-methyl-, citrate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as cytochrome P450, by forming stable complexes with the enzyme’s active site . This inhibition can lead to various biological effects, including the modulation of metabolic pathways and the inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Benzodioxine
  • Methylenedioxy
  • Safrole
  • Piperonal

Uniqueness

1,3-Benzodioxole, 2-(2-(2-(diethylamino)ethoxy)ethyl)-2-methyl-, citrate is unique due to its specific structural features, such as the presence of the diethylaminoethoxy group and the methylenedioxy functional group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

100310-89-2

Molecular Formula

C22H33NO10

Molecular Weight

471.5 g/mol

IUPAC Name

2-carboxy-4-hydroxy-2-(hydroxymethyl)-4-oxobutanoate;diethyl-[2-[2-(2-methyl-1,3-benzodioxol-2-yl)ethoxy]ethyl]azanium

InChI

InChI=1S/C16H25NO3.C6H8O7/c1-4-17(5-2)11-13-18-12-10-16(3)19-14-8-6-7-9-15(14)20-16;7-2-6(4(10)11,5(12)13)1-3(8)9/h6-9H,4-5,10-13H2,1-3H3;7H,1-2H2,(H,8,9)(H,10,11)(H,12,13)

InChI Key

WBJWHWWKFZWJKH-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOCCC1(OC2=CC=CC=C2O1)C.C(C(=O)O)C(CO)(C(=O)O)C(=O)[O-]

Origin of Product

United States

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